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Compound Name: Aureobasidin I

Cat. No.: B15181467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Aureobasidin A (AbA), a cyclic depsipeptide antibiotic isolated from the fungus Aureobasidium

pullulans, has garnered significant attention for its potent antifungal and anticancer properties.

[1][2] Its primary mechanism of action involves the inhibition of inositol phosphorylceramide

(IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway of fungi.[3][4][5]

This pathway is crucial for fungal cell growth and viability, making IPC synthase an attractive

target for novel antifungal therapies. The exploration of both natural and synthetic analogs of

Aureobasidin A aims to enhance its spectrum of activity, improve its pharmacokinetic

properties, and overcome potential resistance mechanisms. This guide provides a

comprehensive comparison of the efficacy of synthetic versus natural Aureobasidin A analogs,

supported by experimental data and detailed methodologies.

Antifungal Efficacy: A Quantitative Comparison
The antifungal activity of Aureobasidin A and its analogs is typically quantified by determining

the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that

prevents visible growth of a microorganism. The following tables summarize the MIC values of

natural Aureobasidin A and various synthetic analogs against common fungal pathogens.

Table 1: Antifungal Activity of Natural Aureobasidin A Analogs against Candida Species
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Analog
Candida
albicans MIC
(µg/mL)

Candida
glabrata MIC
(µg/mL)

Candida
tropicalis MIC
(µg/mL)

Candida
parapsilosis
MIC (µg/mL)

Aureobasidin A <0.05 - 1 0.1 - 0.5 - -

Aureobasidin I

(Leu at pos. 6)
Similar to AbA - - -

Aureobasidin C
Comparable to

AbA
- - -

Aureobasidin U2
Comparable to

AbA
- - -

Data compiled from multiple sources.[6]

Table 2: Antifungal Activity of Synthetic Aureobasidin A Analogs against Various Fungi
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Analog Modification
Candida spp.
MIC (µg/mL)

Cryptococcus
neoformans
MIC (µg/mL)

Aspergillus
fumigatus MIC
(µg/mL)

[L-Glu6] C6 ester

L-glutamic acid

at pos. 6, C6

alcohol ester

Strongest activity

among tested

lipophilic analogs

No activity -

[L-Glu6] C14

ester

L-glutamic acid

at pos. 6, C14

alcohol ester

Total loss of

activity
- -

[L-Glu8] C4 ester

L-glutamic acid

at pos. 8, C4

alcohol ester

Significantly

enhanced activity
No activity -

[D-β-hydroxy-

methylvalyl9]-

AbA

Chemical

synthesis
Lower than AbA - -

Compound 20
Synthetically

modified
- - -

Data compiled from multiple sources.[7][8]

Table 3: Comparative Efficacy against Toxoplasma gondii

Compound Type ED50 (µg/mL)

Aureobasidin A Natural 0.75

Compound 20 Synthetic Analog 1.49

Data from a study on the anti-protozoan activity of Aureobasidin A and a synthetic analog.[3]

Anticancer Efficacy
Beyond their antifungal properties, Aureobasidin A and its analogs have demonstrated potential

as anticancer agents. Their mechanisms are thought to involve the induction of apoptosis
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(programmed cell death) and the inhibition of P-glycoprotein, a transporter protein often

associated with multidrug resistance in cancer cells.[1][8]

Table 4: Anticancer Activity of Aureobasidin A and Analogs

Compound Activity

Aureobasidin A
Induces apoptosis in various cancer cell lines

(breast, lung, colon, prostate).[1]

[D-β-hydroxy-methylvalyl9]-AbA
10-fold higher P-glycoprotein inhibitory activity

than AbA.[8]

Mechanism of Action: Targeting Fungal Sphingolipid
Synthesis
The primary antifungal target of Aureobasidin A is the enzyme inositol phosphorylceramide

(IPC) synthase. This enzyme catalyzes a critical step in the fungal sphingolipid biosynthesis

pathway, which is essential for cell membrane integrity and signaling.

Ceramide

Inositol Phosphorylceramide
(IPC) Synthase (AUR1)Phosphatidylinositol (PI) Inositol Phosphorylceramide (IPC)

Aureobasidin A & Analogs
Inhibition

Complex Sphingolipids Fungal Cell Membrane
Integrity & Function Fungal Cell Death

Click to download full resolution via product page

Caption: Inhibition of IPC synthase by Aureobasidin A analogs.

Experimental Protocols
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Broth Microdilution Assay for Minimum Inhibitory
Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute

(CLSI).

Objective: To determine the minimum concentration of an antifungal agent that inhibits the

visible growth of a yeast strain.

Materials:

96-well microtiter plates

RPMI 1640 medium

Antifungal agent stock solution (Aureobasidin A or analog)

Yeast inoculum

Spectrophotometer

Incubator (35°C)

Procedure:

Preparation of Antifungal Agent Dilutions:

Prepare a series of two-fold dilutions of the antifungal agent in RPMI 1640 medium directly

in the 96-well plate. The final concentrations should typically range from 0.05 to 50 µg/mL.

[7]

Inoculum Preparation:

Culture the yeast strain on an appropriate agar medium.

Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5

McFarland standard.
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Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of

approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

Inoculation:

Add 100 µL of the diluted yeast inoculum to each well of the microtiter plate containing 100

µL of the antifungal agent dilutions.

Incubation:

Incubate the plates at 35°C for 24-48 hours.

MIC Determination:

The MIC is the lowest concentration of the antifungal agent at which there is no visible

growth. Growth can be assessed visually or by reading the optical density at a specific

wavelength using a microplate reader.
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Caption: Workflow for MIC determination.

MTT Assay for Cytotoxicity Assessment
Objective: To assess the cytotoxic effects of Aureobasidin A analogs on cancer cell lines.

Materials:

96-well plates
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Cancer cell line of interest

Complete cell culture medium

Aureobasidin A analog stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

Microplate reader

Procedure:

Cell Seeding:

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to

adhere overnight.

Compound Treatment:

Prepare serial dilutions of the Aureobasidin A analog in cell culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of the analog.

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Addition:

Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable

cells will reduce the yellow MTT to purple formazan crystals.

Solubilization:

Add the solubilization solution to each well to dissolve the formazan crystals.

Absorbance Reading:
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Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

The intensity of the color is proportional to the number of viable cells.

Data Analysis:

Calculate the percentage of cell viability compared to the untreated control and determine

the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Analysis: Synthetic vs. Natural
Analogs
The development of synthetic Aureobasidin A analogs is driven by the need to improve upon

the properties of the natural product. While natural Aureobasidin A is highly potent against

many Candida species, its efficacy against other significant pathogens like Aspergillus

fumigatus is limited.[1]

Advantages of Synthetic Analogs:

Broadened Spectrum of Activity: Synthetic modifications have successfully yielded analogs

with improved activity against previously resistant fungi, such as Aspergillus fumigatus.[1]

Structure-Activity Relationship (SAR) Studies: Synthesis of a variety of analogs allows for

detailed SAR studies, providing insights into the chemical moieties crucial for antifungal

activity. For instance, the length of alkyl chains in lipophilic analogs significantly impacts their

efficacy.[7]

Improved Pharmacokinetic Properties: Synthetic chemistry can be employed to optimize the

absorption, distribution, metabolism, and excretion (ADME) properties of the molecule,

potentially leading to better drug candidates.

Overcoming Resistance: Novel synthetic analogs may be effective against fungal strains that

have developed resistance to natural Aureobasidin A.

Challenges and Considerations:

Reduced Potency: In some cases, synthetic modifications can lead to a decrease in potency

compared to the natural parent compound. For example, the synthetic analog "Compound
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20" was found to be less effective against Toxoplasma gondii than natural Aureobasidin A.[3]

Complexity of Synthesis: The total synthesis of Aureobasidin A and its analogs can be a

complex and multi-step process, which can be a barrier to large-scale production.[1]

Loss of Activity: Certain structural changes can lead to a complete loss of antifungal activity,

as seen with the introduction of long alkyl chains in some synthetic analogs.[7]

Conclusion
Both natural and synthetic Aureobasidin A analogs represent a promising class of compounds

with significant antifungal and anticancer potential. Natural Aureobasidin A serves as a powerful

lead compound with high potency against a range of fungal pathogens. Synthetic analogs offer

the opportunity to expand the spectrum of activity, overcome resistance, and improve the

overall drug-like properties of the molecule. The continued exploration of novel synthetic routes

and a deeper understanding of the structure-activity relationships are crucial for the successful

development of new and effective therapies based on the Aureobasidin A scaffold. The data

and protocols presented in this guide provide a foundation for researchers to compare and

evaluate the efficacy of these compounds in their own investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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